molecular formula C7H8ClNO2 B15245078 4-Amino-2-chloro-5-methoxyphenol

4-Amino-2-chloro-5-methoxyphenol

Cat. No.: B15245078
M. Wt: 173.60 g/mol
InChI Key: VFNLWBLWXOTMJG-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-methoxyphenol is a chemical compound with the CAS Registry Number 1098068-20-2 . It has a molecular formula of C7H8ClNO2 and a molecular weight of 173.60 g/mol . The compound is identified by the SMILES string OC1=CC(OC)=C(N)C=C1Cl and is assigned the MDL number MFCD20721204 . This substance is offered for research purposes and is explicitly labeled as "For Research Use Only" . It is not intended for diagnostic, therapeutic, or any human or veterinary use . One supplier indicates that this product requires cold-chain transportation . Researchers are advised to consult the safety data sheet (MSDS) and handle this material with appropriate precautions in a laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

4-amino-2-chloro-5-methoxyphenol

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,9H2,1H3

InChI Key

VFNLWBLWXOTMJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)O

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2 Chloro 5 Methoxyphenol and Analogues

Precursor Compounds and Starting Materials in the Synthesis of Substituted Aminophenols

The foundation of any successful synthesis lies in the judicious choice of starting materials. For substituted aminophenols like 4-Amino-2-chloro-5-methoxyphenol, a variety of precursor compounds can be utilized. A common and economically viable starting point is often a simple, commercially available phenol (B47542) or a derivative thereof. For instance, resorcinol (B1680541) can serve as a precursor, which can be partially methylated to form a methoxy (B1213986) resorcinol. researchgate.net This intermediate then provides a scaffold for the subsequent introduction of the amino and chloro groups. researchgate.net

Another important class of precursors are 2-aminophenols, which are themselves valuable starting points for a range of more complex molecules. rsc.orgresearchgate.net These compounds can undergo various reactions, such as cyclization with different reagents, to form heterocyclic structures like benzoxazoles. rsc.orgresearchgate.netnih.govresearchgate.net The synthesis of 2-aminophenol (B121084) derivatives can be achieved through several routes, including the reduction of the corresponding nitrophenol.

The selection of the precursor is often dictated by the desired substitution pattern on the final molecule. For example, starting with 2-amino-4-chlorophenol (B47367) allows for the specific placement of the amino and chloro groups from the outset. google.com This precursor can then be further functionalized to introduce the methoxy group. The availability and cost of these starting materials are also crucial considerations in designing a synthetic route.

Reaction Pathways and Synthetic Strategies

The construction of this compound and its analogues relies on a toolkit of well-established and innovative chemical reactions. These strategies are employed to precisely install the required functional groups at specific positions on the aromatic ring.

Directed Ortho-Metalation Approaches for Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wku.edu This method involves the use of a directing group, often a carbamate (B1207046) or an amide, which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. researchgate.netresearchgate.net The resulting aryllithium species can then react with an electrophile, such as a halogenating agent, to introduce a halogen atom with high precision. researchgate.net This strategy is particularly useful for synthesizing ortho-halogenated phenols that are otherwise difficult to obtain through classical electrophilic aromatic substitution. researchgate.netresearchgate.net For instance, O-aryl N-isopropylcarbamates, prepared from phenols, can be temporarily N-silylated to facilitate low-temperature lithiation and subsequent halogenation. researchgate.net

Nitration and Subsequent Reduction Pathways for Amine Installation

A widely used and reliable method for introducing an amino group onto an aromatic ring is through a two-step process of nitration followed by reduction. numberanalytics.com The nitration of phenols can be achieved using various nitrating agents, with a mixture of concentrated nitric acid and sulfuric acid being a common choice. chemguide.co.ukyoutube.com The conditions of the nitration reaction, such as temperature and the concentration of the acids, can be controlled to influence the position of the nitro group. youtube.comkhanacademy.orgyoutube.com For example, using dilute nitric acid at room temperature can favor the formation of the ortho-nitrophenol, while at higher temperatures, the para-isomer may be the major product. youtube.com

Once the nitro group is in place, it can be readily reduced to an amino group using a variety of reducing agents. numberanalytics.comscience-revision.co.uk Common methods include the use of metals like tin or iron in the presence of a strong acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C). researchgate.netchemguide.co.ukscience-revision.co.ukchemistrystudent.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

A specific example is the synthesis of para-aminophenol from nitrobenzene, which proceeds through a phenylhydroxylamine intermediate that undergoes a Bamberger rearrangement in the presence of sulfuric acid. rasayanjournal.co.in

Etherification and Demethylation Strategies for Methoxy Group Derivatization

The introduction and modification of methoxy groups on a phenolic ring are crucial steps in the synthesis of many substituted phenols. Etherification, the formation of an ether linkage, can be achieved through various methods. One common approach involves the reaction of a phenol with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. researchgate.net Another method involves the Baeyer-Villiger oxidation of a hydroxy-substituted acetophenone (B1666503) in the presence of an oxidant and methanol (B129727), which can lead to the formation of a methoxyphenol. core.ac.uk

Conversely, demethylation, the cleavage of a methoxy group to reveal a hydroxyl group, is also a valuable transformation. This can be accomplished using strong Lewis acids like aluminum chloride, which can selectively cleave methoxy groups, particularly those ortho to a hydroxyl group. nih.gov The reaction conditions can be tuned to achieve selective demethylation in the presence of multiple methoxy groups. nih.gov Transetherification, where one alkoxy group is exchanged for another, can also be employed, for instance, using a catalyst like gamma-alumina in supercritical ethanol. researchgate.net

Regioselective Chlorination Methodologies

The direct chlorination of phenols typically leads to a mixture of ortho and para isomers, with the para isomer often being the major product. wku.eduscientificupdate.com However, achieving high regioselectivity for a specific isomer often requires specialized methods. The use of a catalyst can significantly influence the outcome of the chlorination reaction. For example, thiourea-based catalysts in combination with N-chlorosuccinimide (NCS) can provide high selectivity for either the ortho or para-chloro isomer, depending on the specific catalyst used. scientificupdate.com

Another approach involves the use of sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid like aluminum chloride or ferric chloride. researchgate.net The selectivity of this reaction can be further enhanced by the addition of moderators such as tetrahydrothiopyran (B43164) derivatives or various methylthio compounds. researchgate.netcardiff.ac.uk These additives can influence the steric and electronic environment around the phenol, directing the chlorination to a specific position. For example, the use of diphenyl sulfide (B99878) as a catalyst with SO2Cl2 and aluminum chloride has been shown to be effective for the para-chlorination of cresols. cardiff.ac.uk

Reductive Amination and Alternative Amine Introduction Techniques

Reductive amination offers an alternative route for the introduction of amine groups. This method typically involves the reaction of a carbonyl compound, such as a ketone or aldehyde, with an amine in the presence of a reducing agent. acs.org In the context of phenol derivatives, a phenol can be converted to a cyclohexanone (B45756) intermediate, which then undergoes condensation with ammonia (B1221849) or an amine to form an imine, followed by reduction to the corresponding cyclohexylamine. oup.com This can be achieved using catalysts like rhodium-PVP under mild conditions. oup.com Palladium-catalyzed reductive coupling of phenols with amines using sodium formate (B1220265) as a hydrogen donor is another efficient method. nih.gov

Other methods for introducing an amino group onto an aromatic ring include nucleophilic aromatic substitution, where a leaving group on the ring is displaced by an amine, and electrophilic amination. numberanalytics.com Buchwald-Hartwig, Ullmann, and Chan-Lam couplings are also standard reactions for forming C-N bonds. reddit.com

Interactive Data Table: Synthetic Methodologies

Methodology Description Key Reagents/Catalysts Advantages Reference(s)
Directed Ortho-Metalation (DoM) Regioselective functionalization of aromatic compounds directed by a functional group.Organolithium reagents (e.g., n-BuLi), directing groups (e.g., carbamates)High regioselectivity for ortho substitution. wku.eduresearchgate.netresearchgate.net
Nitration and Reduction Two-step process to introduce an amino group via a nitro intermediate.Nitrating agents (e.g., HNO3/H2SO4), reducing agents (e.g., Sn/HCl, Fe/HCl, H2/Pd/C)Well-established and widely applicable method. researchgate.netnumberanalytics.comchemguide.co.ukyoutube.comscience-revision.co.ukchemistrystudent.com
Etherification Formation of an ether linkage on the phenolic ring.Methylating agents (e.g., CH3I), bases (e.g., K2CO3), Baeyer-Villiger oxidation reagentsAllows for the introduction of alkoxy groups. researchgate.netcore.ac.uk
Demethylation Cleavage of a methoxy group to a hydroxyl group.Lewis acids (e.g., AlCl3)Enables the modification of existing methoxy groups. nih.gov
Regioselective Chlorination Controlled introduction of a chlorine atom at a specific position.Chlorinating agents (e.g., NCS, SO2Cl2), catalysts (e.g., thioureas, Lewis acids), moderatorsProvides control over the position of chlorination. scientificupdate.comresearchgate.netcardiff.ac.uk
Reductive Amination Introduction of an amine group via reaction of a carbonyl with an amine and a reducing agent.Carbonyl compounds, amines, reducing agents, catalysts (e.g., Rh-PVP, Pd/C)Alternative route to amination, can produce cyclohexylamines. acs.orgoup.comnih.gov

Multi-Step Synthesis Sequences and Process Optimization

The synthesis of a polysubstituted aromatic ring like this compound requires a carefully planned multi-step sequence to ensure correct regiochemistry. While a specific, documented synthesis for this exact compound is not prevalent in readily available literature, a plausible route can be constructed based on established methods for analogous compounds.

A logical synthetic approach would likely commence with a more readily available starting material, such as 3-methoxyphenol (B1666288) (a resorcinol monoether) or p-aminophenol. A potential pathway involves a sequence of electrophilic aromatic substitution reactions (chlorination and nitration) and the reduction of a nitro group.

Proposed Synthetic Pathway:

A feasible synthetic sequence could start from 3-methoxyphenol, involving the following key steps:

Nitration: Regioselective nitration of 3-methoxyphenol to introduce a nitro group. The hydroxyl and methoxy groups are ortho-, para-directing, requiring controlled conditions to achieve the desired isomer.

Chlorination: Introduction of a chlorine atom onto the nitrated intermediate. The positions of the existing substituents will direct the chlorine to the desired location.

Reduction: The final step would be the reduction of the nitro group to an amino group, yielding the target compound. Catalytic hydrogenation or reduction using metals in acidic media are common methods. researchgate.net

An alternative route could begin with 2-chloro-4-nitrophenol, which can be synthesized by the chlorination of p-nitrophenol in an inert solvent like ethylene (B1197577) dichloride. google.comgoogle.com This intermediate could then be methoxylated, followed by reduction of the nitro group.

Process Optimization:

To enhance the efficiency, yield, and safety of such multi-step syntheses, modern process optimization techniques are crucial. Continuous flow processing, in particular, offers significant advantages over traditional batch processing for sequences involving hazardous reagents or extreme conditions. nih.gov

A two-step process, for instance, could be optimized using an automated system. nih.gov This involves:

Automated Control: Utilizing a Bayesian optimization algorithm to explore the reaction space (e.g., temperature, residence time, reagent concentration) efficiently. nih.gov

Real-Time Analysis: Integrating Process Analytical Technology (PAT) such as HPLC, NMR, or IR spectroscopy to provide real-time data on reaction performance. nih.govnih.gov This allows for rapid identification of optimal conditions and minimizes the number of experiments required. nih.gov

This data-rich approach not only accelerates the development of the synthesis but also enhances process understanding and control, leading to higher yields, improved purity, and reduced waste. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Steps

Step Transformation Starting Material Example Key Considerations
1 Nitration 3-Methoxyphenol Regioselectivity, control of reaction conditions (temperature, nitrating agent) to avoid over-nitration.
2 Chlorination 4-Nitro-3-methoxyphenol Choice of chlorinating agent (e.g., Cl2, SO2Cl2), directing effects of existing groups.
3 Reduction 2-Chloro-5-methoxy-4-nitrophenol Choice of reducing agent (e.g., H2/Pd/C, Sn/HCl, Fe/HCl), chemoselectivity to avoid affecting other groups. researchgate.net
Alt. 1 Chlorination p-Nitrophenol Use of inert solvents like dichloroethane, reaction temperature control (55-65 °C). google.com
Alt. 2 Reduction 2-Chloro-4-nitrophenol Catalytic reduction using hydrazine (B178648) hydrate (B1144303) with a recoverable catalyst. google.comgoogle.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis. The key transformations in the proposed routes are electrophilic aromatic substitution and nitro group reduction.

Electrophilic Aromatic Substitution (Nitration and Chlorination): These reactions proceed via the classical SEAr mechanism.

Generation of Electrophile: A strong electrophile is generated (e.g., NO₂⁺ from a mixture of nitric and sulfuric acids, or Cl⁺ from a chlorinating agent and a Lewis acid).

Formation of Sigma Complex: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positions of the existing substituents (hydroxyl, methoxy) are crucial in stabilizing this intermediate, thus directing the incoming electrophile to specific positions (ortho or para).

Deprotonation: A base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

In phenols, direct Csp²–H functionalization is a powerful tool for building molecular complexity. rsc.org The regioselectivity is often governed by the electronic properties of the directing groups and the catalyst used. rsc.org

Reduction of Aromatic Nitro Compounds: The conversion of the nitro group (-NO₂) to a primary amine (-NH₂) is a critical step. The mechanism varies with the chosen reagents.

Catalytic Hydrogenation: This is a heterogeneous catalytic process. The nitro compound is adsorbed onto the surface of a metal catalyst (e.g., Pd, Pt, or Raney Nickel). Hydrogen atoms, also adsorbed on the surface, are sequentially added to the nitro group, which is reduced through various intermediates (e.g., nitroso, hydroxylamine) before the final amine is formed and desorbed from the catalyst surface. chemcess.comwikipedia.org

Reduction with Hydrazine Hydrate: In the presence of a catalyst like activated carbon and ferric chloride, hydrazine hydrate acts as a hydrogen donor. The reaction is believed to proceed via a series of electron and proton transfers on the catalyst surface, ultimately reducing the nitro group to an amine. google.comgoogle.com

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles is essential for developing sustainable synthetic processes that are environmentally benign and economically viable. solubilityofthings.comnih.gov

Solvent Selection and Alternatives

The choice of solvent is critical as it often constitutes the largest mass component of a reaction mixture and contributes significantly to waste. rsc.org For the synthesis of aminophenols, various solvents can be used, each with its own benefits and drawbacks. chemcess.comhopemaxchem.com

Traditional Solvents:

Water: Inexpensive and non-toxic, but the solubility of many organic precursors can be low. hopemaxchem.com

Alcohols (Methanol, Ethanol): Good solubility for many organic compounds, but methanol is toxic, and both are flammable. hopemaxchem.com

Aprotic Solvents (Acetone, DMSO): Offer excellent solubility for a wide range of compounds, but can be difficult to remove (DMSO) or are highly flammable (acetone). hopemaxchem.com

Green Solvent Alternatives: The focus of green chemistry is to replace hazardous solvents with safer, more sustainable alternatives.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a viable substitute for more hazardous ethers like THF and dioxane. nih.gov

Recoverable Solvent Systems: Using azeotropic mixtures, such as acetonitrile-water, allows for easier recovery and reuse of the solvent, minimizing waste. rsc.org

Solvent-Free Reactions: Where possible, conducting reactions without a solvent is the ideal green solution.

Table 2: Solvent Selection Guide for Aminophenol Synthesis

Solvent Green Chemistry Considerations Typical Use Case
Water Excellent (non-toxic, non-flammable, cheap). hopemaxchem.com Recrystallization, reactions with water-soluble reagents. epo.org
Ethanol Good (renewable, relatively low toxicity). hopemaxchem.com General reaction medium, recrystallization. hopemaxchem.com
2-MeTHF Very Good (bio-derived, lower toxicity than THF). nih.gov Replacement for traditional ether solvents.
Acetonitrile (B52724)/Water Good (azeotrope allows for recovery and reuse). rsc.org Electrochemical reactions, extractions.
Dimethyl Sulfoxide (DMSO) Poor (high boiling point, difficult to remove, potential toxicity). hopemaxchem.com Reactions requiring high polarity and solubility.

Catalyst Development and Recyclability

Catalysts are a cornerstone of green chemistry because they allow reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption and waste. solubilityofthings.com The development of recyclable catalysts is particularly important for industrial applications.

Heterogeneous Catalysts: Catalysts like palladium on carbon (Pd/C) for hydrogenation are widely used. They are easily separated from the reaction mixture by filtration and can often be reused, though their activity may decrease over time. researchgate.net

Recyclable Homogeneous Catalysts: Innovations include the development of organophotoredox catalysts that are fully recyclable and can be used for various transformations on substituted phenols. acs.org

Recyclable Catalyst Systems: A patent for a related synthesis describes a catalyst system of activated carbon and ferric chloride hexahydrate for the reduction of a nitrophenol using hydrazine hydrate. This system was reported to be recyclable for at least ten cycles, making it highly suitable for industrial-scale production with minimal environmental pollution. google.comgoogle.com

Atom Economy and Waste Minimization in Synthetic Routes

Atom Economy: Proposed by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate little to no waste. jocpr.comnih.gov

Hypothetical Example (Reduction Step):

Reaction: C₇H₆ClNO₄ + 3H₂ → C₇H₈ClNO₂ + 2H₂O

Atom Economy Calculation:

Mass of desired product (C₇H₈ClNO₂): ~189.6 g/mol

Total mass of reactants (C₇H₆ClNO₄ + 3H₂): ~203.6 g/mol + 6.0 g/mol = 209.6 g/mol

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (189.6 / 209.6) x 100 ≈ 90.5%

This catalytic hydrogenation step is highly atom-economical, with water being the only byproduct.

Waste Minimization: A holistic approach to waste minimization involves several strategies throughout the process lifecycle: solubilityofthings.comacs.org

Source Reduction: The most effective strategy is to prevent waste generation in the first place by designing highly efficient reactions (high yield and high atom economy). solubilityofthings.com

Process Design: Using computer-aided design can model reactions to identify the most efficient pathways and minimize waste before the synthesis is even performed in a lab. solubilityofthings.com

Segregation of Waste: Keeping different waste streams separate (e.g., halogenated vs. non-halogenated) simplifies treatment and disposal, preventing the creation of more complex and hazardous waste mixtures. yale.edu

By combining optimized, high-yield reactions with recyclable components and intelligent process design, the synthesis of this compound can be aligned with the principles of green chemistry, ensuring both environmental and economic sustainability.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Amino-2-chloro-5-methoxyphenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methoxy (B1213986) protons.

The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic effects of the substituents on the aromatic ring. The amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups are electron-donating, which tend to shift the signals of nearby protons upfield (to lower ppm values). Conversely, the chloro (-Cl) group is electron-withdrawing, causing a downfield shift.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~ 6.8Singlet
H-6~ 6.5Singlet
-NH₂3.5 - 5.0Broad Singlet
-OH8.5 - 9.5Broad Singlet
-OCH₃~ 3.8Singlet

Disclaimer: The data in this table is predicted and may vary from experimental values.

The two aromatic protons are expected to appear as singlets due to the substitution pattern, which isolates them from neighboring protons that could cause spin-spin coupling. The signals for the amine and hydroxyl protons are typically broad due to chemical exchange and quadrupole effects of the nitrogen atom. Their chemical shifts can also be highly dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~ 145
C-2~ 115
C-3~ 110
C-4~ 135
C-5~ 148
C-6~ 100
-OCH₃~ 56

Disclaimer: The data in this table is predicted and may vary from experimental values.

The carbons attached to the electronegative oxygen and chlorine atoms (C-5, C-2, and C-1) are expected to be shifted downfield. The carbon of the methoxy group will appear in the typical upfield region for sp³ hybridized carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this compound, COSY is not expected to show any correlations between the aromatic protons as they are predicted to be singlets. However, it can be useful to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. For this compound, HSQC would show correlations between the aromatic protons (H-3 and H-6) and their respective carbon atoms (C-3 and C-6), as well as a correlation between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range correlations (typically over two or three bonds) between protons and carbon atoms. HMBC is crucial for piecing together the molecular structure. For instance, the methoxy protons would be expected to show a correlation to the C-5 carbon. The aromatic proton H-3 might show correlations to C-1, C-2, C-4, and C-5, while H-6 could show correlations to C-1, C-4, and C-5. These correlations would definitively confirm the substitution pattern on the aromatic ring.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Predicted IR and Raman Data for this compound

Functional GroupPredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)Vibrational Mode
O-H (phenol)3500-3300 (broad)3500-3300Stretching
N-H (amine)3450-3250 (two bands)3450-3250Asymmetric & Symmetric Stretching
C-H (aromatic)3100-30003100-3000Stretching
C=C (aromatic)1620-1580, 1500-14501620-1580, 1500-1450Stretching
C-O (ether)1275-1200 (asymmetric), 1075-1020 (symmetric)1275-1200, 1075-1020Stretching
C-N1340-12501340-1250Stretching
C-Cl800-600800-600Stretching

Disclaimer: The data in this table is predicted and may vary from experimental values.

The IR spectrum is expected to be dominated by a broad O-H stretching band and two N-H stretching bands. The aromatic C=C stretching vibrations will also be prominent. Raman spectroscopy, being particularly sensitive to non-polar bonds, would likely show strong signals for the aromatic ring vibrations.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is approximately 173.6 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak is expected, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (-CH₃) from the methoxy group, loss of a chlorine atom (-Cl), or cleavage of the C-N or C-O bonds.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring.

The presence of the amino, hydroxyl, and methoxy groups, which are auxochromes, will cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring to longer wavelengths. It is anticipated that the spectrum would exhibit two main absorption maxima (λ_max).

Predicted UV-Vis Absorption Data for this compound

Predicted λ_max (nm)Electronic Transition
~ 210 - 230π → π
~ 270 - 290π → π

Disclaimer: The data in this table is predicted and may vary from experimental values. The exact positions of the absorption maxima can be influenced by the solvent.

These absorptions are due to π → π* electronic transitions within the aromatic system. The specific positions and intensities of these bands provide a characteristic fingerprint for the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous proof of a molecule's connectivity and stereochemistry. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into the expected solid-state conformation.

For instance, the crystal structure of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, a molecule with a similar substitution pattern, was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net Such studies provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice.

Another relevant example is the structural study of (E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenol, which also features chloro and methoxy substituents on a phenolic ring. iucr.org This compound was found to crystallize in a system that allowed for the detailed analysis of its molecular geometry, including the planarity of its aromatic rings and the conformation of its substituent groups. iucr.org These findings for analogous compounds are instrumental in building a theoretical model of the solid-state structure of this compound.

Table 1: Representative Crystallographic Data for an Analogous Compound

ParameterValue
Empirical FormulaC₁₄H₁₂ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.5241(2)
b (Å)8.733(2)
c (Å)13.649(2)
α (°)90
β (°)105.99(3)
γ (°)90
Volume (ų)1332.0(3)
Z4

Note: Data is for the analogous compound 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol and serves as an illustrative example. researchgate.net

Chromatographic Methods for Isolation and Purity Analysis

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the quantitative determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from any impurities.

A typical approach for an aminophenol derivative would involve reversed-phase chromatography. A C18 or a phenyl-hexyl column would likely be selected as the stationary phase due to the aromatic nature of the analyte. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. nih.gov

For the detection of this compound, a UV detector would be suitable, as the phenolic ring and its substituents are expected to exhibit strong absorbance in the UV region, likely around 275 nm. sielc.com Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.

Table 2: Illustrative HPLC Method Parameters for a Related Aminophenol

ParameterCondition
Column Primesep 100 mixed-mode
Mobile Phase Water, Acetonitrile (MeCN), and Sulfuric Acid (H₂SO₄)
Detection UV at 275 nm
Mode Isocratic

Note: These parameters are for the analysis of 4-aminophenol (B1666318) and serve as a general guideline for method development for this compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Mixture Analysis

GC-MS is a powerful technique for the analysis of volatile compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl and amino groups. researchgate.net

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint." whitman.edu

The fragmentation pattern of this compound is expected to be influenced by its functional groups. The presence of an aromatic ring generally leads to a prominent molecular ion peak. whitman.edu Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom or cleavage of bonds adjacent to the amino group. miamioh.edulibretexts.org The methoxy group may be lost as a methyl radical (·CH₃) or a formaldehyde (B43269) molecule (CH₂O). The chlorine atom has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in characteristic isotopic patterns for chlorine-containing fragments. miamioh.edu By analyzing the mass-to-charge ratios of the fragment ions, the structure of the parent molecule can be elucidated, and its presence in a synthetic mixture can be confirmed.

Table 3: Predicted Key Mass Fragments in the GC-MS Analysis of this compound

FragmentDescription
Molecular Ion [M]⁺ Represents the intact molecule.
[M-CH₃]⁺ Loss of a methyl group from the methoxy substituent.
[M-Cl]⁺ Loss of the chlorine atom.
[M-HCN]⁺ A common fragmentation pathway for aromatic amines.

Note: This table represents a prediction of the fragmentation pattern based on the general principles of mass spectrometry for related compounds.

Theoretical and Computational Chemistry Studies of 4 Amino 2 Chloro 5 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide insights into molecular geometries, energies, and the distribution of electrons.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for predicting the molecular geometry and energy of organic compounds. DFT calculations for a molecule like 4-Amino-2-chloro-5-methoxyphenol would typically involve the optimization of the molecular geometry to find the lowest energy conformation.

This process would yield key data such as bond lengths, bond angles, and dihedral angles. For instance, studies on related chlorophenol compounds have shown that intramolecular hydrogen bonding and the electron-withdrawing nature of chlorine significantly affect molecular stability and structure. researchgate.net In this compound, one would expect specific bond lengths, such as the C-Cl, C-O, C-N, and O-H bonds, to be influenced by the electronic interplay of the amino, chloro, and methoxy (B1213986) substituents on the phenol (B47542) ring. While specific values for this molecule are not available, a hypothetical data table based on expected values is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

Parameter Atom Pair/Group Expected Bond Length (Å) Expected Bond Angle (°)
Bond Length C-Cl 1.74 - 1.76 -
Bond Length C-OH 1.35 - 1.37 -
Bond Length C-NH2 1.38 - 1.40 -
Bond Length C-OCH3 1.36 - 1.38 -
Bond Angle C-C-Cl 119 - 121 -
Bond Angle C-C-OH 118 - 120 -
Bond Angle C-C-NH2 119 - 121 -

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a detailed analysis of the electronic configuration of a molecule.

For this compound, ab initio calculations would be employed to determine the ground state electronic energy and the wave function, which describes the distribution of electrons within the molecule. This analysis would reveal the nature of the chemical bonds and the electronic effects of the various substituents. The electron-donating amino and methoxy groups and the electron-withdrawing chloro group would have competing effects on the electron density of the aromatic ring, which could be precisely quantified through these methods.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. nih.govchemrxiv.org A smaller gap generally indicates higher reactivity. nih.gov

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly influenced by the amino and methoxy groups. The LUMO, conversely, would be distributed over the aromatic system, with potential contributions from the chloro-substituted carbon. The HOMO-LUMO gap would provide insights into its susceptibility to electrophilic and nucleophilic attack. Studies on similar aminophenol derivatives have utilized FMO analysis to understand their electronic properties and reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Expected Energy (eV)
HOMO Energy -5.0 to -5.5
LUMO Energy -0.5 to -1.0

Note: This data is hypothetical and illustrative. Actual values would be obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netsamipubco.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as well as on the aromatic ring, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl and amino groups. The chlorine atom would also influence the charge distribution. Such analysis has been performed on various aniline (B41778) and phenol derivatives to understand their reactive sites. tci-thaijo.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable hydroxyl, amino, and methoxy groups, identifying the most stable conformer is crucial for understanding its properties.

Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time, providing insights into its dynamic behavior. These simulations would reveal the preferred orientations of the substituent groups and the potential for intramolecular hydrogen bonding between the hydroxyl and methoxy or amino groups. Conformational studies have been conducted on related phenol and anisole (B1667542) derivatives to understand their structural preferences. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For this compound, computational modeling could be used to investigate various reactions, such as its oxidation or its role as a precursor in the synthesis of other compounds. For instance, DFT calculations could be used to model the transition state of a reaction, providing insights into the activation energy and the factors that control the reaction rate. While no specific reaction mechanism studies for this molecule are available, the methodologies are well-established for similar aromatic compounds. mdpi.com

Quantitative Structure-Property Relationships (QSPR) in the Context of Substituted Phenols and Anilines

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. In computational chemistry, QSPR is a valuable tool for predicting the properties of new or untested compounds based on a dataset of known molecules. rdd.edu.iq This approach is particularly useful in fields like environmental science and drug discovery for assessing properties such as toxicity, biodegradability, and reactivity without the need for extensive experimental measurements. rdd.edu.iqtandfonline.com The fundamental principle is that the structural features of a molecule, encoded by numerical values known as molecular descriptors, determine its properties. rdd.edu.iq

For classes of compounds like substituted phenols and anilines, which are prevalent in industrial applications and as environmental pollutants, QSPR provides a framework to understand how different substituents on the aromatic ring influence their behavior. tandfonline.comnih.govbohrium.com These models are typically developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). tandfonline.comtandfonline.comresearchgate.net

The compound this compound possesses structural features of both substituted anilines and substituted phenols. Therefore, QSPR studies on both these classes of compounds are relevant to understanding and predicting its properties. The presence of the amino (-NH2), hydroxyl (-OH), chloro (-Cl), and methoxy (-OCH3) groups on the benzene (B151609) ring means that its properties will be a complex function of the electronic and steric effects of these substituents.

Research Findings in Substituted Phenols

QSPR studies on substituted phenols have been conducted to predict a variety of properties, including antioxidant activity, toxicity, and electrochemical degradation rates. tandfonline.comnih.govresearchgate.net The properties are generally correlated with descriptors that quantify hydrophobicity, electronic effects, and steric characteristics.

Hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter, particularly in modeling toxicity to aquatic organisms. researchgate.netnih.gov Electronic descriptors are crucial for modeling reactive properties. These can include frontier molecular orbital energies, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), which relate to a compound's ability to donate or accept electrons. nih.govresearchgate.netnih.gov Other electronic descriptors derived from quantum chemical calculations, like atomic charges and bond dissociation energies, have also proven effective. tandfonline.comresearchgate.net For instance, a study on the electrochemical degradation of twelve substituted phenols found that a model using descriptors for electron and nuclear energies, along with net atomic charges, had high predictive ability. tandfonline.com Similarly, the antioxidant activity of phenols has been successfully modeled using parameters like the heat of formation (Hf) and the number and position of hydroxyl groups. nih.gov

Table 1: Selected QSPR Studies on Substituted Phenols

Property Studied Key Descriptors Used Statistical Method Research Focus Reference
Electrochemical Degradation Total electron/nuclear energies (TE2), Net atomic charges (q_x, q⁻) Support Vector Machine (SVM), PLS, MLR Developing a predictive model for the degradation rate constants of substituted phenols. tandfonline.com
Antioxidant Activity Heat of formation (Hf), E_HOMO, E_LUMO of radicals, Number of -OH groups Multiple Regression Estimating redox potentials and antioxidant activities of new phenolic compounds. nih.gov
Toxicity to Carp E_LUMO, logP Multiple Linear Regression (MLR) Predicting acute toxicity (96h-LC50) in aquatic environments. researchgate.net

Research Findings in Substituted Anilines

Similar to phenols, QSPR models for substituted anilines have been developed to predict properties like toxicity, metabolic fate, and physicochemical characteristics such as dipole moment. rdd.edu.iqnih.govnih.govresearchgate.net The amino group's capacity for hydrogen bonding is a significant factor in these models. nih.gov

In studies of aniline toxicity, electronic parameters often play a central role. The Hammett sigma constant, which quantifies the electron-donating or electron-withdrawing effect of a substituent, has been correlated with toxic effects. nih.gov It has been observed that the presence of electron-withdrawing groups generally increases the toxicity of substituted anilines. nih.govresearchgate.net Quantum chemical descriptors like E_HOMO, E_LUMO, and the charge on the nitrogen atom (Q(+)) have also been successfully used to model toxicity, supporting the hypothesis that the mechanism of action involves hydrogen bonding between the amino group and biological membranes. nih.gov Furthermore, QSPR models have been developed to predict the metabolic pathways of anilines, such as N-acetylation, using calculated physicochemical parameters of the parent compounds. nih.gov

Table 2: Selected QSPR Studies on Substituted Anilines

Property Studied Key Descriptors Used Statistical Method Research Focus Reference
Toxicity to Submitochondrial Particles Hammett sigma constant, E_LUMO, E_HOMO, Q(+) Quantitative Structure-Activity Relationship (QSAR) Correlating toxicity with electronic and hydrogen bonding capacity descriptors. nih.gov
Metabolic Fate (N-acetylation) Calculated physicochemical parameters Partial Least Squares-Discriminant Analysis (PLS-DA), SIMCA Developing a classification model to predict the metabolic fate of anilines. nih.gov
Dipole Moment Various structural, chemical, and physical properties Multiple Linear Regression (MLR) Relating structural features to the dipole moment of substituted anilines. rdd.edu.iq

The application of QSPR principles to a molecule like this compound would involve calculating a range of molecular descriptors. These would include hydrophobic descriptors (e.g., logP), electronic descriptors (e.g., E_HOMO, E_LUMO, atomic charges on the nitrogen and oxygen atoms), and steric descriptors. By incorporating these descriptors into established QSPR models for phenols and anilines, it would be possible to generate predictions for its various physicochemical properties and biological activities.

Applications of 4 Amino 2 Chloro 5 Methoxyphenol As a Synthetic Intermediate

Utilization in the Construction of Nitrogen-Containing Heterocyclic Systems

The presence of both an amino group and a hydroxyl group in a para-relationship makes 4-Amino-2-chloro-5-methoxyphenol a suitable starting material for building various nitrogen- and oxygen-containing heterocyclic scaffolds. These heterocycles are core components of many biologically active compounds.

Benzoxazines are a class of heterocyclic compounds that can be synthesized from the condensation of a phenol (B47542), an amine, and a formaldehyde (B43269) source. In the case of this compound, the molecule itself contains both the phenol and amine moieties. This allows for intramolecular cyclization strategies or reactions with other carbonyl-containing compounds to form benzoxazine-related structures. The amino and hydroxyl groups can react with aldehydes or ketones to form a dihydro-benzoxazine ring, a scaffold of interest in medicinal chemistry.

While specific examples utilizing this compound are not prominent in the literature, the general reaction is well-established. The reactivity of the aminophenol structure suggests its suitability for such transformations.

Pyrazolines are five-membered nitrogen-containing heterocycles, typically synthesized through the condensation reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine (B178648) or its derivatives. pjsir.org Although this compound is not a direct precursor, its amino group could be diazotized and coupled to an active methylene (B1212753) compound to form a hydrazone, a key intermediate for pyrazole (B372694) synthesis. mdpi.com

Alternatively, the aminophenol could be acetylated and then condensed with an appropriate aromatic aldehyde to form a chalcone. This chalcone, bearing the substituted phenyl ring from the parent compound, could then be cyclized with hydrazine to yield a highly functionalized pyrazoline derivative. nih.gov These derivatives are investigated for a wide range of biological activities, including antidepressant and antimicrobial properties. nih.govorganic-chemistry.org

The synthesis of substituted pyridines often involves the condensation of amines with 1,3-dicarbonyl compounds or their equivalents. The amino group of this compound can serve as the nitrogen source in classical pyridine (B92270) syntheses like the Hantzsch or Guareschi reactions. For instance, it could react with a β-ketoester and an aldehyde to form a dihydropyridine, which can then be oxidized to the corresponding pyridine analogue. nih.govnih.gov The resulting pyridine would be decorated with the 2-chloro-5-methoxy-4-hydroxyphenyl substituent, providing a route to complex, poly-functionalized aromatic systems that are of interest as potential nicotinic acetylcholine (B1216132) receptor (nAChR) imaging agents. nih.gov

Integration into Complex Aromatic Systems via Coupling Reactions

The chloro-substituent on the aromatic ring of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. organic-chemistry.orgorganic-chemistry.org

The aryl chloride moiety can be activated by a palladium catalyst to couple with various partners, allowing for the extension of the carbon skeleton.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.org this compound could be coupled with a variety of aryl or vinyl boronic acids to introduce new aromatic or olefinic substituents at the C-2 position. This is a powerful method for creating biaryl structures, which are common in pharmaceuticals and organic materials. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Reacting this compound with alkenes like acrylates, styrenes, or vinyl ethers would yield products where a vinyl group is attached to the C-2 position of the phenol ring. youtube.combeilstein-journals.org This reaction is highly valuable for synthesizing precursors to natural products and pharmaceuticals. wikipedia.orgmdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org The coupling of this compound with various alkynes would produce 2-alkynyl-substituted aminophenols. nih.govorganic-chemistry.org These products are useful intermediates for synthesizing more complex heterocyclic systems like indoles or quinolines. wikipedia.orgnih.govnih.gov

Table 1: Plausible C-C Coupling Reactions This table presents hypothetical reactions based on established chemical principles.

Reaction Name Coupling Partner Catalyst System (Typical) Potential Product Type
Suzuki Coupling Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄ + Base (e.g., K₂CO₃) 2-Aryl-4-amino-5-methoxyphenol
Heck Reaction Alkene (e.g., Styrene) Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base 4-Amino-5-methoxy-2-vinylphenol Derivative
Sonogashira Coupling Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂ + CuI + Amine Base 4-Amino-2-alkynyl-5-methoxyphenol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. organic-chemistry.org This reaction would allow for the substitution of the chlorine atom in this compound with a wide variety of primary or secondary amines, amides, or other nitrogen nucleophiles. This method provides a direct route to synthesize complex diaryl or alkyl-aryl amines, which are prevalent structures in pharmacologically active molecules. The reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for late-stage functionalization in drug discovery. organic-chemistry.org

Table 2: Plausible C-N Coupling Reaction This table presents a hypothetical reaction based on established chemical principles.

Reaction Name Coupling Partner Catalyst System (Typical) Potential Product Type
Buchwald-Hartwig Amination Amine (R¹R²NH) Pd₂(dba)₃ + Ligand (e.g., XPhos) + Base N²-Substituted-4-amino-5-methoxyphenol-2-amine

C-O Coupling Reactions (e.g., Ullmann Condensation)

The presence of a phenolic hydroxyl group and a chloro substituent on the aromatic ring of this compound makes it a suitable candidate for C-O coupling reactions, such as the Ullmann condensation. This reaction, typically catalyzed by copper, involves the formation of a diaryl ether by coupling an aryl halide with a phenol. wikipedia.org

In the context of this compound, the chloro group can react with another phenolic compound in the presence of a copper catalyst to form a new carbon-oxygen bond. The reaction conditions, such as temperature and the specific copper source, can be tailored to optimize the yield of the desired diaryl ether. Modern variations of the Ullmann reaction may utilize soluble copper catalysts and ligands to facilitate the coupling under milder conditions. wikipedia.orgacs.org

The general scheme for an Ullmann-type C-O coupling involving this compound can be represented as follows:

Table 1: Key Aspects of Ullmann Condensation

FeatureDescriptionReference
Reaction Type Copper-catalyzed cross-coupling wikipedia.org
Reactants Aryl halide and an alcohol or phenol wikipedia.org
Product Aryl ether wikipedia.org
Catalyst Traditionally copper powder; modern methods use soluble copper salts and ligands. wikipedia.orgacs.org
Conditions Often requires high temperatures and polar aprotic solvents. wikipedia.org

This reaction is instrumental in synthesizing complex molecules where a diaryl ether linkage is a key structural feature. The amino and methoxy (B1213986) groups on the this compound ring can influence the reactivity of the chloro group and can also be further functionalized in subsequent synthetic steps.

Role in the Synthesis of Advanced Organic Scaffolds

This compound serves as a crucial precursor for the synthesis of various advanced organic scaffolds, which are core structures of more complex molecules. The strategic placement of its functional groups allows for sequential and regioselective reactions to build intricate molecular frameworks.

For instance, the amino group can be acylated, and the resulting amide can undergo intramolecular cyclization to form heterocyclic structures like benzoxazoles. These scaffolds are prevalent in many biologically active compounds. The chloro and methoxy groups can be retained or modified during the synthesis to tune the electronic and steric properties of the final molecule.

The synthesis of substituted benzoxazoles from aminophenols is a well-established strategy. In the case of this compound, the synthetic route could involve:

Acylation of the amino group.

Cyclization to form the benzoxazole (B165842) ring.

Further modifications on the aromatic ring as needed.

The ability to construct such heterocyclic systems highlights the importance of this compound in medicinal chemistry and materials science for the development of novel compounds.

Chemical Transformations and Derivatizations for Modified Reactivity

The functional groups of this compound can be chemically transformed to alter its reactivity and introduce new functionalities. These derivatizations expand its utility as a synthetic intermediate.

Amino Group Transformations: The amino group is a versatile handle for various chemical modifications. It can undergo diazotization followed by substitution reactions (Sandmeyer reaction) to introduce a wide range of substituents in its place. It can also be acylated or alkylated to modify its electronic and steric environment, which in turn can influence the reactivity of the other parts of the molecule.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be etherified or esterified to protect it during subsequent reactions or to introduce new functional groups.

Substitution of the Chloro Group: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, although this often requires activating conditions.

These transformations allow chemists to fine-tune the properties of the molecule and use it as a starting material for a broader array of target compounds.

Table 2: Potential Chemical Transformations of this compound

Functional GroupTransformationReagents/ConditionsPotential Outcome
Amino GroupDiazotization/SandmeyerNaNO₂, HCl; CuXReplacement of -NH₂ with -X (e.g., -Cl, -Br, -CN)
Amino GroupAcylationAcyl chloride, baseFormation of an amide
Hydroxyl GroupEtherificationAlkyl halide, baseFormation of an ether
Chloro GroupNucleophilic SubstitutionStrong nucleophile, high TReplacement of -Cl with nucleophile

Chemical Degradation and Environmental Transformation Pathways

Photodegradation Mechanisms of Substituted Phenols and Anilines under UV Irradiation

Photodegradation, or photolysis, is a critical process for the breakdown of aromatic compounds in the aquatic environment. The process can occur directly, when the molecule absorbs light, or indirectly, through reactions with photochemically generated species.

Direct Photolysis: Aromatic compounds with chromophores, such as the substituted benzene (B151609) ring in 4-Amino-2-chloro-5-methoxyphenol, can absorb ultraviolet (UV) radiation from sunlight. Phenols, for instance, absorb light at wavelengths greater than 290 nm. nih.gov This absorption can excite the molecule to a higher energy state, leading to bond cleavage. For chlorophenols, a primary photochemical reaction is the reductive dechlorination, where a carbon-chlorine bond is broken. The photodegradation of chlorophenols has been shown to follow first-order kinetics, with half-lives dependent on the degree and position of chlorine substitution. capes.gov.br

Indirect Photolysis: This is often the more significant pathway for degradation in natural waters. It involves the reaction of the target compound with reactive species generated by other light-absorbing molecules (photosensitizers) in the water, such as humic substances. The primary reactive species include hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov The photodegradation of aniline (B41778) in aqueous solutions under UV irradiation can proceed through the abstraction of a hydrogen atom to form an aniline radical or through hydroxylation to form aminophenols. researchgate.net For this compound, indirect photolysis mediated by hydroxyl radicals is expected to be a major degradation route. The efficiency of photodegradation is highly dependent on factors like pH, the presence of oxidants, and the number and position of substituents on the aromatic ring. nih.govnih.gov

The photodegradation of the related compound 4-chlorophenol (B41353) (4-CP) has been studied extensively. acs.orgacs.org In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, 4-CP degrades into intermediates such as hydroquinone (B1673460) and 4-chlorocatechol. acs.org This suggests that photodegradation of this compound would likely involve initial hydroxylation of the benzene ring.

Chemical Oxidation and Reduction Pathways in Aqueous and Non-Aqueous Media

Chemical oxidation is a key transformation pathway for phenols and anilines in various environmental compartments. The electron-donating nature of the hydroxyl (-OH) and amino (-NH₂) groups makes the aromatic ring susceptible to attack by oxidizing agents.

In aqueous solutions, the oxidation of p-aminophenol, a structural analogue, proceeds through the formation of a semi-quinoneimine radical, which can then form quinoneimine. nih.gov These reactive intermediates can subsequently undergo dimerization or trimerization. nih.govrsc.org The oxidation process is pH-dependent; for example, the oxidation of p-aminophenol involves different rate-controlling steps depending on whether the solution is acidic, neutral, or alkaline. rsc.org Similarly, the electrochemical oxidation of o-aminophenol has been shown to produce soluble products like 2-aminophenoxazin-3-one and can also lead to the formation of a polymer film on electrode surfaces. researchgate.netcapes.gov.br

Given its structure, this compound is expected to be readily oxidized. The initial steps would likely involve the formation of phenoxyl and aminyl radicals, leading to quinone-imine type structures. The presence of the methoxy (B1213986) group (-OCH₃), another electron-donating group, would further activate the ring towards oxidation, while the electron-withdrawing chloro group (-Cl) would have a deactivating effect.

Reduction pathways are generally less significant for phenols under typical aerobic environmental conditions. However, in anoxic sediments or specific industrial waste streams, reduction of the chloro-substituent (reductive dechlorination) could occur.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The likelihood of a compound undergoing hydrolysis depends on the presence of susceptible functional groups.

For this compound, the key bonds to consider are the ether linkage (aryl-OCH₃), the carbon-chlorine bond (aryl-Cl), and the carbon-nitrogen bond (aryl-NH₂).

Ether Linkage: Aromatic ethers, like the methoxy group in this compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. For example, 4-methoxyphenol (B1676288) is not expected to undergo hydrolysis in the environment because it lacks functional groups that hydrolyze under these conditions. nih.gov

Carbon-Chlorine Bond: The aryl-chloride bond is very stable and not susceptible to hydrolysis except under harsh conditions (e.g., high temperature and pressure or extreme pH), which are not typical of the environment.

Carbon-Nitrogen Bond: The amino group attached to an aromatic ring is also hydrolytically stable.

Therefore, this compound is expected to be hydrolytically stable, and this pathway is unlikely to be a significant contributor to its environmental degradation.

Sorption and Leaching Behavior in Abiotic Systems

Sorption to soil and sediment is a crucial process that affects a chemical's mobility, bioavailability, and susceptibility to other degradation processes. The behavior of this compound in soil will be governed by its functional groups and the properties of the soil, such as organic carbon content and pH. thescipub.comresearchgate.net

Phenolic compounds can be sorbed to soil via several mechanisms:

Partitioning: Neutral, non-ionized molecules can partition into the soil's organic matter. This process is largely driven by the compound's hydrophobicity. thescipub.com

Hydrogen Bonding: The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, leading to interactions with organic matter and mineral surfaces. researchgate.netnih.gov

Ionic Bonding: The phenol (B47542) and amino groups are ionizable. At a pH above the pKa of the phenolic hydroxyl group, the compound will be anionic (phenolate). At a pH below the pKa of the amino group, it will be cationic (anilinium ion). These charged species can interact with charged sites on clay minerals and organic matter. nih.gov

Table 1: Factors Influencing Sorption of Substituted Phenols

FactorInfluence on SorptionRelevance to this compound
Soil Organic Carbon (foc)Higher foc generally increases sorption through partitioning of the neutral molecule. thescipub.comresearchgate.netThe neutral form of the compound will partition into soil organic matter.
pHAffects the ionization state of the molecule. Cationic forms sorb strongly to clays; anionic forms may be repelled. thescipub.comnih.govHighly relevant due to the presence of both ionizable amino and hydroxyl groups.
Clay ContentProvides charged surfaces for ionic interactions.Important for sorption of the protonated (cationic) form of the molecule.
SubstituentsFunctional groups influence hydrophobicity, pKa, and hydrogen bonding potential. researchgate.netThe -OH, -NH₂, -Cl, and -OCH₃ groups all contribute to the overall sorption behavior.

Chemical Reactivity with Environmental Radicals and Oxidants

In the atmosphere and in sunlit natural waters, the hydroxyl radical (•OH) is a powerful, non-selective oxidant that reacts rapidly with most organic molecules. rsc.org Substituted phenols are known to react readily with •OH radicals. rsc.org

The reaction between a phenol and a hydroxyl radical can proceed via two main pathways:

Direct H-atom Abstraction: The radical can abstract the hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical and a water molecule. acs.org

Radical Addition: The •OH radical can add to the aromatic ring at various positions, forming a hydroxycyclohexadienyl radical. acs.orgresearchgate.net

For most phenols, addition to the ring is the dominant pathway, and it occurs fastest at the ortho and para positions relative to the hydroxyl group, as these positions are activated by the electron-donating -OH group. researchgate.net

For this compound, the situation is complex due to multiple substituents.

The hydroxyl group activates the ortho positions (C2 and C6) and the para position (C4).

The amino group strongly activates its ortho positions (C3 and C5) and para position (C1).

The methoxy group also activates its ortho (C4 and C6) and para (C1) positions.

The combined effect is strong activation of the entire ring. However, the positions are already substituted. The most likely initial sites of •OH attack would be the unsubstituted C6 and C3 positions, as well as addition to the carbon atoms already bearing the -OH and -NH₂ groups. The rate of reaction is expected to be very high, close to diffusion-controlled, meaning the reaction will occur as quickly as the radical and the molecule encounter each other. Phenolic compounds with multiple hydroxyl groups generally exhibit high reactivity towards free radicals. nih.gov

Formation of Transformation Products and By-products

The degradation of this compound through the pathways described above will lead to the formation of numerous transformation products. The identity of these products depends on the specific degradation mechanism.

From Photodegradation and Radical Reactions: The initial attack by hydroxyl radicals will lead to the formation of hydroxylated derivatives. For instance, the degradation of 4-chlorophenol produces hydroquinone and benzoquinone as major intermediates. acs.org By analogy, the degradation of this compound could lead to the formation of chlorinated and methoxylated amino-hydroquinones or benzoquinones. Dechlorination is also a common step in the photodegradation of chlorophenols, which would yield aminomethoxyphenols. nih.gov

From Chemical Oxidation: Oxidation of the aminophenol structure can lead to the formation of quinone-imines. nih.gov These species are often colored and can polymerize to form larger, humic-like substances. This is a common fate for anilines and phenols during water treatment processes.

Ring Cleavage: Under aggressive oxidative conditions (e.g., advanced oxidation processes), the aromatic ring can be opened. The photocatalytic degradation of 4-chlorocatechol, an intermediate of 4-chlorophenol degradation, leads to oxidative cleavage of the C1-C2 bond to form a diacid. acs.org This suggests that prolonged oxidation of this compound would ultimately lead to the formation of smaller, aliphatic acids and eventually mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, NH₄⁺).

Table 2: Plausible Transformation Products of this compound

Parent CompoundDegradation PathwayPlausible Transformation Product(s)
This compoundPhotodegradation / Radical AttackHydroxylated derivatives (e.g., Amino-chloro-methoxy-benzenetriols)
Photodegradation (Dechlorination)4-Amino-5-methoxyphenol
Chemical OxidationChloro-methoxy-quinone imine
Advanced OxidationAliphatic acids (from ring cleavage), CO₂, H₂O, Cl⁻, NH₄⁺

Historical Development and Contemporary Relevance of 4 Amino 2 Chloro 5 Methoxyphenol in Organic Synthesis

Evolution of Synthetic Strategies for Aminophenols

The synthesis of aminophenols has undergone significant evolution, driven by the need for efficiency, safety, and environmental sustainability. Historically, the reduction of nitrophenols using methods like the Béchamp reduction with iron filings in acidic media was common. While effective, this method generates large amounts of iron sludge, posing environmental challenges. google.com

Modern strategies have shifted towards catalytic hydrogenation, which offers a cleaner and more efficient alternative. Noble metal catalysts, such as platinum or palladium on a carbon support (Pt/C or Pd/C), are frequently employed to reduce nitrophenols to aminophenols. prepchem.com This method is a single-step process that avoids the formation of harmful byproducts. google.com

For a specifically substituted compound like 4-Amino-2-chloro-5-methoxyphenol, a multi-step synthesis is typically required to achieve the correct arrangement of functional groups. A plausible synthetic route would likely start with a precursor molecule that allows for the sequential and regioselective introduction of the amino, chloro, and methoxy (B1213986) groups. For instance, a common strategy for a related isomer, 2-Amino-5-Chloro-4-methoxyphenol, involves a four-step process of acylation, cyclization, nitration, and hydrolysis, starting from 2-amino-4-chlorophenol (B47367). The synthesis of 2-chloro-4-aminophenol has also been achieved through the chlorination of p-nitrophenol followed by reduction. google.comgoogle.com These methodologies highlight the intricate synthetic pathways necessary for producing specifically substituted aminophenols.

Interactive Data Table: Comparison of Synthetic Routes for Aminophenols

Synthetic RouteStarting Material ExampleReagentsAdvantagesDisadvantages
Iron-Acid Reductionp-NitrophenolIron, AcidLow cost of reagentsMulti-step, produces iron sludge
Catalytic Hydrogenation4-methoxy-2-nitrophenolH₂, Pt/C or Pd/CHigh yield, clean reactionHigher cost of catalyst
Multi-step Synthesis2-Amino-4-chlorophenolAcetic anhydride, P₂O₅, HNO₃/H₂SO₄, NaOH/HClHigh regioselectivityLonger reaction sequence
Hydrazine (B178648) Reduction2-chloro-4-nitrophenolHydrazine hydrate (B1144303), Activated carbon/FeCl₃·6H₂ORecyclable catalyst, high purityUse of hazardous hydrazine

Interplay with Industrial Organic Chemistry and Fine Chemical Synthesis

Substituted aminophenols are valuable intermediates in industrial organic chemistry, particularly in the synthesis of fine chemicals such as pharmaceuticals, agrochemicals, and dyes. Their multifunctional nature, possessing both an amine and a hydroxyl group, allows for a wide range of chemical transformations.

The presence of chloro and methoxy substituents on the aromatic ring of this compound provides specific steric and electronic properties that can be exploited in the synthesis of complex target molecules. For example, related aminophenol derivatives are crucial building blocks for active pharmaceutical ingredients (APIs). The compound 2-chloro-4-aminophenol is a key intermediate in the synthesis of some pesticides. google.com It is also used in the production of hair dyes.

Given these applications for structurally similar compounds, this compound is likely a valuable precursor in the development of novel compounds in medicinal chemistry and materials science. The specific substitution pattern can influence the biological activity and physical properties of the final products, making it a target for the synthesis of specialty chemicals with tailored characteristics.

Current Research Trends and Future Prospects for this compound Research

Current research in the field of aminophenol synthesis is heavily focused on the principles of green chemistry. This includes the development of more sustainable and environmentally friendly synthetic methods, such as microwave-assisted synthesis, to reduce reaction times and energy consumption. There is also a continuous effort to discover and optimize catalysts that are more efficient, selective, and recyclable. google.com

For this compound specifically, future research is expected to follow these broader trends. A key area of investigation will likely be the development of more direct and atom-economical synthetic routes to this specific isomer, minimizing the number of steps and the generation of waste.

Furthermore, the unique substitution pattern of this compound makes it an interesting candidate for screening in drug discovery programs and for the synthesis of new functional materials. Research into its potential biological activities and its utility as a building block for novel molecular architectures is a promising avenue for future studies. The exploration of its chemical reactivity and the development of new transformations involving its functional groups will continue to be of interest to the organic synthesis community. The increasing demand for high-performance dyes and pigments may also drive research into its applications in that sector.

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